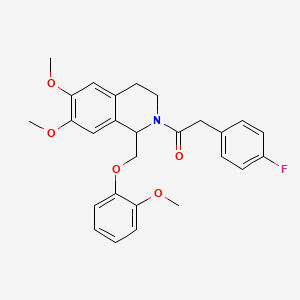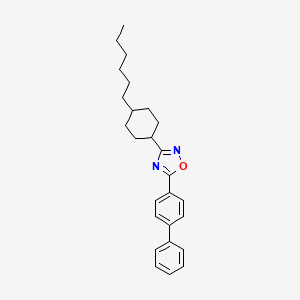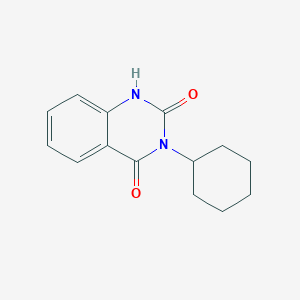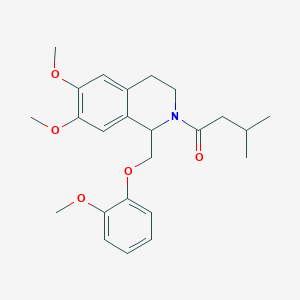
1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy and phenoxy groups, as well as a fluorophenyl ethanone moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the Pictet-Spengler condensation reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction conditions typically include acidic catalysts and moderate temperatures. Industrial production methods may involve the use of palladium-catalyzed carbon-carbon cross-coupling protocols, which allow for the efficient formation of the desired product with high yield and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
科学研究应用
1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses and therapeutic effects .
相似化合物的比较
Similar compounds to 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE include other tetrahydroisoquinoline derivatives such as:
- 1-phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE lies in its combination of methoxy, phenoxy, and fluorophenyl groups, which contribute to its distinct reactivity and potential applications.
属性
分子式 |
C27H28FNO5 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C27H28FNO5/c1-31-23-6-4-5-7-24(23)34-17-22-21-16-26(33-3)25(32-2)15-19(21)12-13-29(22)27(30)14-18-8-10-20(28)11-9-18/h4-11,15-16,22H,12-14,17H2,1-3H3 |
InChI 键 |
FMYLSJFBGCMRGK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=C(C=C4)F)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220733.png)
![7-(4-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11220736.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11220754.png)

![N-Ethyl-N-(4-{[(naphthalen-1-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11220768.png)
![2-(3,5-Difluorobenzyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220772.png)

![5-(1,3-benzodioxol-5-yl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11220779.png)
![1-(2,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220782.png)
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11220792.png)
![1-(3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone](/img/structure/B11220814.png)
![7-methyl-N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11220816.png)
